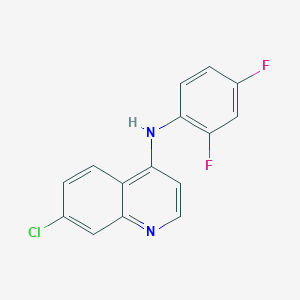![molecular formula C15H17NO B11048853 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core.
Preparation Methods
The synthesis of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other pyrroloquinoline derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent biological activities.
5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate: Another compound with a similar core structure but different functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one |
InChI |
InChI=1S/C15H17NO/c1-9-5-11-7-13(17)16-14(11)12(6-9)10(2)8-15(16,3)4/h5-6,8H,7H2,1-4H3 |
InChI Key |
AGOMDPCNTXQOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=O)C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopropyl-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048779.png)

![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)
![4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11048799.png)
![Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11048801.png)
![2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate](/img/structure/B11048804.png)
![Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11048809.png)
![methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048810.png)
![Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate](/img/structure/B11048821.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)
![4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11048837.png)
![methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048843.png)
